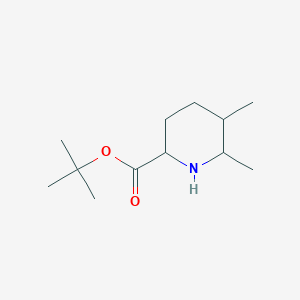

Tert-butyl 5,6-dimethylpiperidine-2-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 5,6-dimethylpiperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-8-6-7-10(13-9(8)2)11(14)15-12(3,4)5/h8-10,13H,6-7H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMVSRSKDLWMCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5,6-dimethylpiperidine-2-carboxylate typically involves the reaction of 5,6-dimethylpiperidine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at room temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, including the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl 5,6-dimethylpiperidine-2-carboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, in solvents like acetone or water.

Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like ether or tetrahydrofuran.

Substitution: Various nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products:

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Reduced piperidine derivatives.

Substitution: Substituted piperidine derivatives with different functional groups.

Scientific Research Applications

Chemistry: Tert-butyl 5,6-dimethylpiperidine-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound to investigate the interactions of piperidine-based drugs with biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and development of new therapeutic agents. Its structural features can be exploited to create drugs with specific pharmacological properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 5,6-dimethylpiperidine-2-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyl group can influence the compound’s binding affinity and selectivity towards these targets. The piperidine ring can participate in hydrogen bonding and hydrophobic interactions, contributing to the compound’s overall pharmacological profile.

Comparison with Similar Compounds

a. Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Structure : Five-membered pyrrolidine ring with hydroxymethyl and 4-methoxyphenyl substituents.

- Molecular Formula: C₁₇H₂₅NO₄ | Molecular Weight: 307.4 g/mol .

- Key Differences: Ring Size: Pyrrolidine (5-membered) vs. piperidine (6-membered), leading to distinct conformational preferences (e.g., envelope vs. chair conformations).

- Applications : Likely used in chiral synthesis or as a building block for pharmaceuticals targeting CNS or GPCRs due to its stereochemical complexity .

b. Tert-butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate

- Structure : Aromatic pyridine ring with 5,6-dimethoxy groups and a methylcarbamate side chain.

- Molecular Formula: Not explicitly provided ().

- Key Differences :

- Aromaticity : Pyridine’s planar, aromatic structure confers rigidity and π-π stacking capability, unlike the saturated piperidine ring.

- Electron Effects : Methoxy groups are electron-donating, enhancing nucleophilic substitution reactivity compared to the electron-neutral methyl groups in the target compound.

- Applications: Potential use in catalysis or as a ligand in coordination chemistry due to pyridine’s metal-binding affinity .

c. Tert-butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate

- Structure : Piperidine ring with a 6-chloropyrazinyl substituent.

- Molecular Formula : C₂₄H₃₅ClN₂O₃ | Molecular Weight : 435.00 g/mol .

- Steric Effects: The bulky chloropyrazinyl group may hinder access to the piperidine nitrogen, reducing its nucleophilicity compared to the target compound.

- Applications : Likely employed in agrochemical or antiviral research due to pyrazine’s prevalence in bioactive molecules .

Comparative Data Table

Biological Activity

Tert-butyl 5,6-dimethylpiperidine-2-carboxylate is a compound of interest in medicinal chemistry and biological research due to its potential pharmacological properties. This article reviews its biological activity, synthesis, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure:

- Molecular Formula: CHN\O

- CAS Number: 1999057-39-4

The synthesis of this compound typically involves the reaction of 5,6-dimethylpiperidine with tert-butyl chloroformate, often in the presence of a base like triethylamine. The reaction is conducted in solvents such as dichloromethane at room temperature to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The piperidine ring structure allows for hydrogen bonding and hydrophobic interactions, which are critical for binding affinity and selectivity towards biological targets. The tert-butyl group enhances the compound’s stability and reactivity.

Pharmacological Applications

-

Medicinal Chemistry:

- This compound has been explored for its potential as a precursor in the synthesis of drugs targeting neurological disorders due to the relevance of piperidine derivatives in this area .

- The compound may also serve as a model for studying drug interactions with biological systems, particularly in the context of developing new therapeutic agents.

-

Cancer Research:

- Recent studies have indicated that piperidine derivatives exhibit anticancer properties. For instance, compounds with similar structures have shown cytotoxicity against various cancer cell lines by inducing apoptosis .

- A study highlighted that certain piperidine derivatives could inhibit key enzymes involved in cancer progression, suggesting that this compound may have similar effects .

- Neuropharmacology:

Data Table: Summary of Biological Activities

Case Studies

-

Anticancer Activity Study:

A recent study evaluated a series of piperidine derivatives for their ability to induce apoptosis in FaDu hypopharyngeal tumor cells. The results indicated that modifications at specific positions on the piperidine ring significantly enhanced cytotoxicity compared to standard treatments like bleomycin . -

Neuropharmacological Research:

Another investigation focused on the role of piperidine derivatives in Alzheimer’s disease treatment. Compounds similar to this compound demonstrated dual cholinesterase inhibition and antioxidant effects, suggesting their potential as multi-targeted therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.